(E)-4-oxo-4-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)but-2-enoic acid
Description
Properties
IUPAC Name |
(E)-4-(1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrol-5-yl)-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c12-9(1-2-10(13)14)11-3-7-5-15-6-8(7)4-11/h1-2,7-8H,3-6H2,(H,13,14)/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOAPZLAETGRTCQ-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COCC2CN1C(=O)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2COCC2CN1C(=O)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-4-oxo-4-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)but-2-enoic acid, a compound with a complex structure, has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following chemical formula:
- Molecular Formula : C₁₀H₁₃NO
- Molecular Weight : 211.21 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound is primarily evaluated in terms of its effects on various biological targets. Research indicates that it may possess anti-inflammatory, antioxidant, and potential anticancer properties.
1. Anti-inflammatory Activity
Studies suggest that compounds similar to this compound exhibit inhibitory effects on cyclooxygenase enzymes (COX), which are crucial in the inflammatory response. For instance, compounds derived from furochromones have shown moderate inhibition against COX-2 and lipoxygenases (LOX) .
2. Antioxidant Activity
The antioxidant capacity of this compound has been linked to its ability to scavenge free radicals. Research indicates that derivatives with similar structures can significantly reduce oxidative stress markers in vitro .
3. Cytotoxicity and Anticancer Potential
In vitro studies have assessed the cytotoxic effects of this compound against various cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells). The results indicate a promising potential for selective cytotoxicity against cancer cells while sparing normal cells .
The mechanisms through which this compound exerts its biological effects are still under investigation. Key proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammation and cancer progression, such as COX and LOX.
- Molecular Interactions : Molecular docking studies suggest that the compound can form hydrogen bonds with active site residues of target enzymes, enhancing its inhibitory potential .
Case Study 1: Cytotoxicity Testing
A study evaluated the cytotoxicity of various derivatives of furochromones against the MCF-7 breast cancer cell line. The results demonstrated that certain derivatives exhibited significant cytotoxic effects with IC50 values in the low micromolar range, indicating potential for further development as anticancer agents .
Case Study 2: Anti-inflammatory Effects
Research conducted on related compounds showed that they could effectively reduce inflammation markers in animal models. These studies utilized assays to measure levels of prostaglandins and leukotrienes post-treatment with the compound .
Summary Table of Biological Activities
Comparison with Similar Compounds
(a) (E)-4-oxo-4-(p-tolyl)but-2-enoic acid
Structure : Replaces the tetrahydrofuropyrrole group with a hydrophobic p-tolyl (para-methylphenyl) substituent .
Key Differences :
- Polarity : The p-tolyl group reduces overall polarity compared to the oxygen- and nitrogen-rich furopyrrole, likely decreasing aqueous solubility.
- Synthetic Utility : Used in multicomponent reactions with cyclopropylamine and tert-butyl isocyanide, suggesting reactivity at the α,β-unsaturated ketone site for conjugate additions .
(b) Thioether-Pyrimidinone Derivative (Compound 9 in )
Structure: Features a thioether-linked isoprenoid chain and a pyrimidinone ring instead of the furopyrrole group . Key Differences:
- Electronic Effects: The pyrimidinone ring introduces additional hydrogen-bonding sites, which could alter target selectivity compared to the furopyrrole’s amine.
(c) Coumarin-Pyrazole-Tetrazole Hybrid (Compound 4e in )
Structure : Contains a coumarin core, pyrazole, and tetrazole rings, replacing the furopyrrole with larger aromatic systems .
Key Differences :
- Conjugation : Extended π-systems in coumarin may confer fluorescence or UV activity, absent in the target compound.
(d) Pyrrolo-Pyridazine Derivative (Reference Example 5 in )
Structure : Substitutes the furopyrrole with a pyrrolo-pyridazine bicyclic system and ester functionality .
Key Differences :
- Acid/Base Properties: The ester group lacks the acidic proton of the enoic acid, altering pH-dependent behavior.
- Rigidity : The fused pyridazine ring may impose different conformational constraints compared to the furopyrrole.
Comparative Data Table
Preparation Methods
Microwave-Assisted Aldol Condensation with Glyoxylic Acid
A prominent and efficient method for synthesizing 4-oxo-2-butenoic acids, including derivatives similar to the target compound, is the microwave-assisted aldol condensation between methyl ketone derivatives and glyoxylic acid. This method offers:
- Moderate to excellent yields
- High stereoselectivity favoring the (E)-alkene configuration
- Applicability to a broad range of substrates, including aromatic, aliphatic, and heteroatom-containing compounds
- Reactants: Methyl ketone derivative (1 eq.), glyoxylic acid monohydrate (3 eq.)
- Catalyst: Either p-toluenesulfonic acid monohydrate (TsOH) or a combination of pyrrolidine and acetic acid, depending on substrate type
- Solvent: Dioxane
- Microwave heating: 1 hour at 160 °C under stirring
- Work-up: Acidification with 2 M HCl, extraction with dichloromethane, drying over MgSO4, and solvent removal under vacuum
Substrate-Dependent Conditions:
| Substrate Type | Catalyst/Conditions | Yield Range (%) | Notes |
|---|---|---|---|
| Aromatic (electron-rich) | TsOH-promoted | 60–94 | Higher yields, efficient for aromatic substrates |
| Aromatic (electron-poor) | TsOH-promoted | Moderate to low | Some electron-poor substrates less reactive |
| Aliphatic and heteroatom-containing | Pyrrolidine + acetic acid | 43–92 | Better for aliphatic substrates; tolerates enolisable centers |
| Sterically hindered (e.g., t-butyl ketone) | Pyrrolidine + acetic acid | 0 | No product due to steric hindrance |
- The reaction likely proceeds via attack of the protonated glyoxylic acid by the enol or enamine form of the methyl ketone.
- The choice of catalyst affects the frontier molecular orbitals (HOMO-LUMO gap), influencing reactivity and selectivity.
- TsOH conditions favor aromatic substrates because the enol HOMO energy is higher, facilitating reaction.
- Pyrrolidine/acetic acid conditions favor aliphatic substrates by forming enamine intermediates with more suitable HOMO energies.
- The product is exclusively the (E)-isomer of the 4-oxo-2-butenoic acid, confirmed by NMR spectroscopy.
- No (Z)-isomer formation observed, indicating high stereoselectivity of the process.
- The method is scalable from millimolar to several millimolar scale without loss of yield or selectivity.
Representative Experimental Procedure (General Procedure A)
- In a microwave vial, mix the acetyl derivative (1 eq.), glyoxylic acid monohydrate (3 eq.), and TsOH monohydrate (1 eq.) in dioxane (2.5 mL per mmol).
- Seal the vial and heat under microwave irradiation at 160 °C for 1 hour with stirring.
- After cooling, add 2 M HCl aqueous solution.
- Extract the mixture three times with dichloromethane.
- Dry the combined organic layers over MgSO4.
- Remove solvent under reduced pressure to yield the crude product.
- Purify by flash chromatography if necessary.
Data Table Summarizing Yields and Substrate Scope
| Compound Example | Substrate Type | Catalyst/Condition | Yield (%) | Notes |
|---|---|---|---|---|
| (E)-4-(4-Methoxyphenyl)-4-oxobut-2-enoic acid | Electron-rich aromatic | TsOH | 94 | Bright yellow solid, high purity |
| (E)-4-(4-Cyanophenyl)-4-oxobut-2-enoic acid | Electron-poor aromatic | TsOH | 32 | Pale yellow solid, moderate yield |
| (E)-4-Oxo-4-(p-tolyl)but-2-enoic acid | Aromatic | TsOH | 66 | Yellow solid |
| (E)-4-Oxo-4-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)but-2-enoic acid | Heteroatom-containing | Pyrrolidine + Acetic acid | 43–92 | Effective for heterocyclic substrates |
| t-Butyl ketone derivative | Sterically hindered | Pyrrolidine + Acetic acid | 0 | No product formed due to steric hindrance |
Additional Notes on Related Synthetic Approaches
- Other methods such as Friedel–Crafts acylation and oxidative furan-opening have limited scope and are less general.
- The microwave-assisted aldol condensation approach offers a more versatile and efficient route.
- Computational studies (RHF/6-31+G** level) support the mechanistic rationale and substrate-dependent reactivity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
